2-Bromo-4-chloro-5-methylpyridine
Overview
Description
2-Bromo-4-chloro-5-methylpyridine is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-chloro-5-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes . It plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Mode of Action
The compound interacts with its target, the p38α MAP kinase, through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The action of this compound affects the MAP kinase pathway . This pathway is involved in a wide range of cellular processes, including the release of pro-inflammatory cytokines . The compound’s interaction with the p38α MAP kinase can therefore have downstream effects on these processes .
Result of Action
The result of the compound’s action is the inhibition of the p38α MAP kinase . This can lead to a reduction in the release of pro-inflammatory cytokines, potentially offering a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and moisture , which could affect its stability and efficacy. Furthermore, the compound’s action could also be influenced by the presence of strong oxidizing agents, reducing agents, strong acids, and bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-methylpyridine typically involves the bromination and chlorination of 5-methylpyridine. One common method includes the reaction of 5-methylpyridine with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing efficient reaction conditions and catalysts to ensure the selective introduction of bromine and chlorine atoms .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions to replace the halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of aryl or vinyl boronic acids.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-4-chloro-5-methylpyridine is utilized in several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-methylpyridine: Another derivative with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2-Bromo-4-chloro-5-methylpyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual halogenation allows for more diverse synthetic applications compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
2-bromo-4-chloro-5-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYOIILXEIWGCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735033 | |
Record name | 2-Bromo-4-chloro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033203-40-5 | |
Record name | 2-Bromo-4-chloro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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